Sphingosine phosphorylcholine

Description

Properties

IUPAC Name |

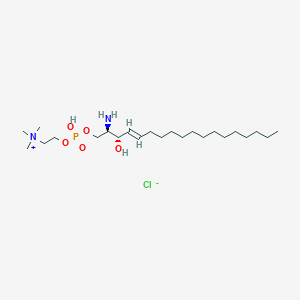

2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWQKXBJUBAKS-WQADZSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50ClN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10216-23-6 | |

| Record name | Sphingosine phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Endogenous Occurrence, Metabolism, and Homeostatic Regulation of Sphingosine Phosphorylcholine

Endogenous Presence and Regulation

Sphingosine (B13886) phosphorylcholine (B1220837) is a naturally occurring lipid found in blood plasma and is a component of lipoproteins. nih.govnih.govtargetmol.com While its baseline levels in circulation are typically low, they can be modulated under various physiological and pathological conditions. nih.gov

Association with Sphingomyelin (B164518) Metabolic Pathways

The primary route for the formation of sphingosine phosphorylcholine is through the metabolism of sphingomyelin, a major component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells. targetmol.comwikipedia.org The synthesis and degradation of sphingomyelin are central to the regulation of SPC levels.

The synthesis of sphingomyelin occurs in the Golgi apparatus and involves the transfer of a phosphocholine (B91661) group from phosphatidylcholine to ceramide. wikipedia.orgresearchgate.net Conversely, the breakdown of sphingomyelin is catalyzed by enzymes known as sphingomyelinases, which hydrolyze sphingomyelin to produce ceramide and phosphorylcholine. researchgate.net Another pathway involves the deacylation of sphingomyelin, which directly yields this compound. targetmol.com This process is catalyzed by a deacylase. targetmol.com

The intricate balance between the activities of sphingomyelin synthases and sphingomyelinases is crucial for maintaining cellular homeostasis of sphingolipids, including SPC. researchgate.netnih.gov

Modulation of this compound Levels in Pathophysiological Contexts

Alterations in the levels of this compound have been observed in several disease states, suggesting its involvement in various pathophysiological processes. nih.gov

Niemann-Pick Disease: In certain lysosomal storage disorders like Niemann-Pick disease type A, a significant accumulation of this compound occurs in the brain. nih.gov This accumulation is a consequence of deficient sphingomyelinase activity, leading to an abnormal buildup of sphingomyelin and its metabolites. nih.gov In contrast, brain tissue from patients with Niemann-Pick disease type B does not show a significant increase in SPC. nih.gov However, abnormally high levels of SPC are found in the liver and spleen in both types A and B. nih.gov

Cardiovascular Diseases: this compound is a constituent of lipoproteins and its release into the blood is promoted by platelet activation. nih.gov This suggests a potential role for SPC in modulating cardiovascular function and disease. nih.gov It has been shown to influence the functions of myocytes, vein endothelial cells, and vascular smooth muscle cells. nih.gov

Other Conditions: Elevated levels of this compound have also been noted in conditions such as dermatitis. targetmol.com Furthermore, research indicates its potential role as a pro-inflammatory mediator in certain contexts. nih.gov

Interconversion Dynamics with Related Sphingolipid Species

The metabolism of sphingolipids is a highly dynamic and interconnected network, with various species being interconverted to regulate their respective cellular functions. nih.gov this compound is an integral part of this network and its levels are influenced by the metabolism of other sphingolipids.

Relationship with Sphingosine 1-Phosphate (S1P) Metabolism

Sphingosine 1-phosphate (S1P) is another critical bioactive sphingolipid metabolite that shares structural similarities with this compound. nih.gov While both are signaling molecules, they can have distinct biological effects and activate different signaling pathways. nih.govnih.gov

The metabolic pathways of SPC and S1P are interconnected. Sphingosine, a precursor for both, can be phosphorylated by sphingosine kinases to form S1P. researchgate.netmdpi.com Alternatively, sphingosine can be part of the pathway leading to sphingomyelin and subsequently to SPC. cas.cz

One proposed metabolic link involves the enzyme autotaxin, which can potentially convert this compound to sphingosine-1-phosphate by removing the choline (B1196258) group. targetmol.com S1P can also be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase. researchgate.netmdpi.com The balance between the synthesis and degradation of these molecules is crucial for maintaining cellular signaling homeostasis. mdpi.com

Table 1: Key Enzymes in Sphingolipid Metabolism

| Enzyme | Function |

| Sphingomyelinase | Hydrolyzes sphingomyelin to ceramide and phosphorylcholine. researchgate.net |

| Sphingomyelin Synthase | Transfers a phosphocholine group to ceramide to form sphingomyelin. researchgate.net |

| Deacylase | Removes the acyl group from sphingomyelin to produce this compound. targetmol.com |

| Sphingosine Kinase | Phosphorylates sphingosine to form sphingosine 1-phosphate. researchgate.netmdpi.com |

| S1P Phosphatase | Dephosphorylates sphingosine 1-phosphate back to sphingosine. researchgate.netmdpi.com |

| S1P Lyase | Irreversibly breaks down sphingosine 1-phosphate. researchgate.netmdpi.com |

| Autotaxin | Potentially converts this compound to sphingosine-1-phosphate. targetmol.com |

Advanced Analytical and Methodological Approaches for Sphingosine Phosphorylcholine Research

Quantitative and Qualitative Detection Methodologies

A variety of powerful analytical techniques have been adapted and optimized for the specific challenges posed by SPC research. These methods offer varying degrees of sensitivity, specificity, and throughput, catering to different research questions and applications.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of sphingosine (B13886) phosphorylcholine (B1220837) and other sphingolipids. nih.govscienceopen.com This technique offers exceptional sensitivity and specificity, allowing for the reliable identification and measurement of SPC even at low concentrations within complex biological samples like plasma, tissues, and cells. nih.govnih.gov

The general workflow for LC-MS/MS analysis of SPC involves several key steps. First, lipids, including SPC, are extracted from the biological matrix, often using a liquid-liquid extraction method such as a modified Folch procedure with chloroform (B151607) and methanol (B129727) under acidified conditions. nih.gov To account for variability during sample preparation and analysis, a non-naturally occurring internal standard, such as a C17-analogue of SPC (SPC d17:1), is added to the sample before extraction. nih.gov The lipid extract is then separated using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.gov

Positive electrospray ionization (ESI) is typically used to generate protonated molecular ions of SPC ([M+H]⁺). nih.gov The mass spectrometer then isolates these precursor ions and subjects them to collision-induced dissociation (CID), generating characteristic product ions. The specific transition from a precursor ion to a product ion is monitored, providing a high degree of specificity for quantification. nih.gov This robust methodology has become indispensable for detailed sphingolipidomic studies. nih.govnih.gov

Table 1: Key Parameters in a Representative LC-MS/MS Method for Sphingolipid Analysis

| Parameter | Description |

| Instrumentation | Hybrid triple quadrupole linear ion trap mass spectrometer with a Turbo V source ion spray. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI). nih.gov |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 column. nih.govnih.gov |

| Mobile Phase | Typically a gradient of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate. nih.gov |

| Internal Standard | Non-naturally occurring sphingolipids, e.g., SPC d17:1, are added for accurate quantification. nih.gov |

| Run Time | Rapid analysis is achievable, with some methods having a total run time of approximately 4.5 minutes. nih.gov |

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific scan mode used in tandem mass spectrometry for quantification. nih.govcapes.gov.br In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (e.g., the molecular ion of SPC). This isolated ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to detect only a specific, characteristic fragment ion. nih.gov

This process of monitoring a specific precursor-to-product ion transition provides a significant enhancement in sensitivity and a lower limit of detection compared to other scanning methods. nih.govcapes.gov.br The high specificity of MRM minimizes interference from other molecules in the sample, ensuring that the detected signal is truly representative of the analyte of interest. nih.gov For SPC, this allows for precise quantification even in the presence of structurally similar lipids like sphingosine-1-phosphate (S1P). nih.govcapes.gov.br The combination of HPLC separation with MRM-based detection is a powerful tool for the robust quantification of dozens of individual sphingolipid species in a single analytical run. nih.gov

Precursor ion scanning is another valuable tandem mass spectrometry technique used for the identification of specific classes of lipids within a complex mixture. nih.govcapes.gov.br In this method, the third quadrupole is set to a specific fragment ion that is characteristic of a particular class of compounds, while the first quadrupole scans through a range of precursor ion masses. A signal is generated only when a precursor ion fragments to produce the specified product ion. nih.gov

For sphingosine phosphorylcholine and other lipids containing a phosphocholine (B91661) head group, such as sphingomyelin (B164518) and phosphatidylcholine, a precursor ion scan for m/z 184 is highly effective. nih.govnih.gov The fragment ion at m/z 184 corresponds to the phosphocholine head group. By scanning for all parent ions that produce this fragment, researchers can selectively identify all phosphocholine-containing lipids in a sample extract. nih.gov This method is particularly useful for initial qualitative analysis and for identifying novel or unexpected sphingolipid species. nih.gov While not as quantitative as MRM, precursor ion scanning is a powerful tool for lipidomic profiling and structural elucidation. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that is almost always coupled with mass spectrometry for the analysis of this compound. nih.gov The primary role of HPLC is to separate the various components of a complex lipid extract before they enter the mass spectrometer. nih.govsemanticscholar.org This separation is crucial for several reasons: it reduces ion suppression, where the presence of high-abundance co-eluting compounds can interfere with the ionization of the target analyte, and it allows for the differentiation of isomeric and isobaric species that have the same mass but different structures. nih.gov

A variety of HPLC column chemistries and mobile phase compositions are used for sphingolipid analysis. Reversed-phase columns, such as C18 columns, are commonly employed, separating lipids based on their hydrophobicity. nih.gov More recently, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to provide excellent peak shapes and short analysis times for polar sphingolipids, including SPC. nih.gov A significant advantage of HILIC in this context is the co-elution of the analytes with their respective internal standards, which improves the accuracy of quantification. nih.gov The choice of HPLC method depends on the specific sphingolipids being targeted and the complexity of the sample matrix. lipidmaps.org

Table 2: Comparison of HPLC Techniques for Sphingolipid Analysis

| Technique | Principle | Advantages for SPC Analysis |

| Reversed-Phase (e.g., C18) | Separates based on hydrophobicity. nih.gov | Robust and widely used for a broad range of lipids. nih.gov |

| Hydrophilic Interaction (HILIC) | Separates based on polarity. nih.gov | Good peak shapes for polar lipids, co-elution with internal standards. nih.gov |

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) is an analytical technique renowned for its exceptionally high sensitivity and efficiency in separating charged molecules. researchgate.netspringernature.com While direct application to SPC is less documented, its successful use for the closely related sphingolipid, sphingosine-1-phosphate (S1P), demonstrates its potential for analyzing other charged sphingolipids. nih.gov The technique separates ions based on their electrophoretic mobility within a narrow, fused-silica capillary filled with an electrolyte solution under a high voltage. researchgate.netduke.edu

For detection, the analytes must be fluorescent or derivatized with a fluorescent tag. nih.gov In the context of sphingolipid analysis, fluorogenic dyes that label primary amines, such as naphthalene-2,3-dicarboxaldehyde (NDA), can be used. nih.gov A laser excites the fluorescently labeled molecules as they pass a detection window in the capillary, and the emitted fluorescence is measured by a highly sensitive detector. springernature.com CE-LIF offers the ability to analyze very small sample volumes and can achieve extremely low detection limits, often in the femtomole range. nih.govnih.gov This makes it a powerful tool for analyzing samples where the analyte concentration is exceedingly low. nih.gov

As an alternative to the instrument-intensive LC-MS/MS methods, RNA aptamers have been developed for the specific detection of this compound. mdpi.comnih.gov Aptamers are short, single-stranded nucleic acid molecules (RNA or DNA) that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and selectivity. researchgate.net

RNA aptamers that bind specifically to SPC were generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). mdpi.comnih.gov In this process, a large, random library of RNA sequences is incubated with SPC that has been immobilized on a solid support. mdpi.com The RNA molecules that bind to SPC are separated from the non-binders, amplified, and subjected to further rounds of selection to enrich for the highest-affinity binders. mdpi.com

This approach successfully produced RNA aptamers that bind to SPC with sub-micromolar dissociation constants. mdpi.com Crucially, these aptamers demonstrated the ability to distinguish SPC from the structurally similar and often co-existing molecule, sphingosine-1-phosphate (S1P). scienceopen.commdpi.com Based on these specific aptamers, an enzyme-linked aptamer assay (ELAA) was developed, offering a more cost-effective and potentially high-throughput method for SPC detection compared to traditional mass spectrometry techniques. mdpi.comnih.gov This aptamer-based system represents a valuable tool for both medical diagnostics and fundamental research into the biological functions of SPC. mdpi.com

Table 3: Characteristics of an SPC-Binding RNA Aptamer

| Feature | Description | Reference |

| Selection Method | Systematic Evolution of Ligands by EXponential enrichment (SELEX). | mdpi.comnih.gov |

| Target Molecule | Sphingosylphosphorylcholine (B14255) (SPC). | mdpi.com |

| Binding Affinity | Sub-micromolar dissociation constants. | mdpi.com |

| Specificity | Can distinguish SPC from the structurally related sphingosine-1-phosphate (S1P). | scienceopen.commdpi.com |

| Application | Development of an Enzyme-Linked Aptamer Assay (ELAA) for SPC detection. | mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In Vitro Experimental Paradigms

In vitro models are fundamental to dissecting the cellular and molecular mechanisms of this compound (SPC) action. These systems allow for controlled investigation of SPC's effects on specific cell types and pathways, forming the basis for more complex pre-clinical studies.

A wide array of mammalian cell culture systems has been employed to investigate the multifaceted roles of SPC. The choice of cell line is crucial as the effects of SPC can be highly cell-type specific and context-dependent. mdpi.com Cancer cell lines are frequently used to study SPC's impact on tumor biology. For instance, MDA-MB-231 breast cancer cells, as well as DU 145 and PC3 prostate cancer cell lines, have been utilized to demonstrate SPC's pro-apoptotic effects. mdpi.com Conversely, studies using Swiss 3T3 fibroblasts have shown that SPC can promote DNA synthesis and cell proliferation. mdpi.com

Endothelial cells are another critical model system, given SPC's involvement in cardiovascular processes. Human Umbilical Vein Endothelial Cells (HUVECs), MS1 pancreatic islet endothelial cells, and other human and bovine endothelial cells have been instrumental in studying SPC-induced angiogenesis and apoptosis. mdpi.comnih.gov Furthermore, primary cells like rat neonatal cardiomyocytes and human primary retinal endothelial cells (HREC) are used to investigate SPC's function in more physiologically relevant contexts, such as cardioprotection and responses to high-glucose stress. nih.govmdpi.com Immune cell lines, including Jurkat T lymphocytes and U937 monocytic cells, have been used to explore the regulation of sphingolipid-metabolizing enzymes and the induction of apoptosis. nih.gov

Table 1: Examples of Mammalian Cell Culture Systems in SPC Research

| Cell Line/System | Cell Type | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | Apoptosis, Autophagy | SPC (1–10 μM) induces apoptosis via autophagy/Akt/p38 and JNK pathways. | mdpi.com |

| DU 145, PC3 | Human Prostate Cancer | Apoptosis, Calcium Signaling | SPC increases intracellular Ca2+, leading to apoptosis. | mdpi.com |

| Swiss 3T3 | Mouse Fibroblast | Proliferation | SPC induces DNA synthesis and cell proliferation. | mdpi.com |

| HUVECs | Human Endothelial | Angiogenesis, Apoptosis | SPC induces chemotactic migration; high concentrations (≥10 μM) promote apoptosis. | mdpi.comnih.gov |

| MS1 | Mouse Pancreatic Islet Endothelial | Apoptosis, ROS | SPC induces apoptosis through reactive oxygen species (ROS)-mediated ERK activation. | nih.gov |

| Rat Neonatal Cardiomyocytes | Primary Cardiac Muscle | Cardioprotection, Apoptosis | SPC protects against apoptosis. | nih.gov |

| HREC | Human Retinal Endothelial | Metabolism, Inflammation | Showed distinct sphingolipid profile changes under high-glucose stress compared to microglial cells. | mdpi.com |

| HeLa | Human Cervical Cancer | Sphingolipid Metabolism | Used to study sphingomyelin synthase (SMS) localization and function. | nih.govnih.govnih.govresearchgate.net |

To characterize the functional effects of SPC, researchers utilize a variety of well-established cell-based assays. These assays provide quantitative data on cellular behaviors altered by SPC treatment.

Proliferation Assays: The effect of SPC on cell growth is often measured through DNA synthesis assays, where the incorporation of labeled nucleotides is quantified, or by direct cell counting over time. mdpi.com

Migration Assays: Transwell migration assays, also known as Boyden chamber assays, are commonly used to assess the chemotactic properties of SPC. nih.gov In these experiments, cells are placed in an upper chamber and migrate through a porous membrane toward a lower chamber containing SPC. The number of migrated cells is then quantified to determine the extent of migration. nih.gov Wound healing or "scratch" assays also provide insight into cell migration, where a gap is created in a cell monolayer and the rate of closure is monitored. mdpi.com

Angiogenesis Assays: In vitro angiogenesis is evaluated using several methods. Tube formation assays, where endothelial cells are cultured on a basement membrane matrix (e.g., Matrigel) and their ability to form capillary-like structures is assessed, are a hallmark of angiogenesis research. Additionally, researchers measure the expression of genes and proteins associated with angiogenesis, such as urokinase-type plasminogen activator (uPA), through methods like RT-PCR and Western blotting. mdpi.com

Apoptosis Assays: The induction of programmed cell death by SPC is confirmed through multiple techniques. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. nih.gov Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. nih.gov Furthermore, the activation of key apoptotic proteins, such as caspase-3, is often measured using biochemical or immunoblotting techniques. nih.gov

Table 2: Cell-Based Functional Assays in SPC Research

| Assay Type | Cellular Process | Methodological Principle | Example Application | Citations |

|---|---|---|---|---|

| Proliferation Assay | Cell Growth | Measurement of DNA synthesis or increase in cell number. | SPC stimulated DNA synthesis and proliferation in Swiss 3T3 fibroblasts. | mdpi.com |

| Transwell Migration Assay | Cell Migration | Quantifying cells moving through a porous membrane towards a chemoattractant. | SPC induced chemotactic migration of human and bovine endothelial cells. | mdpi.comnih.gov |

| Tube Formation Assay | Angiogenesis | Assessing the ability of endothelial cells to form capillary-like networks on a gel matrix. | SPC promotes angiogenesis of vascular endothelial cells. | nih.gov |

| TUNEL Assay | Apoptosis | Labeling of DNA strand breaks to identify apoptotic cells. | SPC treatment was shown to attenuate apoptosis in ischemic myocardial tissue. | nih.gov |

Pre-clinical In Vivo Models for Mechanistic Studies

In vivo animal models are indispensable for understanding the physiological and pathological relevance of SPC in a whole-organism context. These models allow for the investigation of complex interactions that cannot be replicated in vitro.

Mouse models are predominantly used in SPC research. For example, a mouse model of transient myocardial ischemia/reperfusion has been employed to demonstrate the cardioprotective effects of intravenously administered SPC. nih.gov In this model, SPC was found to reduce infarct size and attenuate apoptosis. nih.gov Crucially, the use of S1P₃-deficient mice in these studies identified the S1P₃ receptor as the specific mediator of SPC's cardioprotective action, showcasing the power of combining pharmacological and genetic models. nih.gov

Models of neurological conditions have also been informative. In vivo models of subarachnoid hemorrhage have been used to study SPC's role in cerebral vasospasm. mdpi.com Furthermore, studies using C57Bl6/J male mice have investigated how physiological states, such as feeding and fasting, regulate the levels of SPC and related sphingolipids in the hypothalamus, linking SPC to the central control of energy balance. mdpi.com The existence of sphingomyelin synthase (SMS) genes in organisms like Caenorhabditis elegans alongside mice and humans suggests that these organisms also serve as valuable genetic models for dissecting the fundamental biology of SPC synthesis and function. nih.govnih.gov

Table 3: Pre-clinical In Vivo Models in SPC Research

| Model Organism | Disease/Condition Model | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| Mouse | Myocardial Ischemia/Reperfusion | Cardioprotection | Intravenous SPC reduced infarct size, neutrophil recruitment, and apoptosis. | nih.gov |

| S1P₃-deficient Mouse | Myocardial Ischemia/Reperfusion | Receptor Mediation | The cardioprotective effect of SPC was absent, identifying S1P₃ as the mediating receptor. | nih.gov |

| Mouse | Subarachnoid Hemorrhage | Cerebral Vasospasm | Used to study the role of SPC in post-hemorrhage vasospasm and potential therapeutic interventions. | mdpi.com |

| C57Bl6/J Mouse | Feeding/Fasting Model | Neuroendocrine Regulation | Feeding stimulates the mobilization of SPC in the hypothalamus, linking it to energy balance control. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.